molecular formula C17H17FN6O2S B2787468 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1014025-76-3

3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2787468
CAS No.: 1014025-76-3
M. Wt: 388.42
InChI Key: KUESNNUMKGKPJB-UHFFFAOYSA-N
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Description

3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine core substituted with a pyrazolyl group and a piperazinyl group bearing a fluorophenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Pyridazine Core: Starting from a suitable pyridazine precursor, the core structure is synthesized through cyclization reactions.

    Introduction of the Pyrazolyl Group: The pyrazolyl group is introduced via a nucleophilic substitution reaction, often using pyrazole derivatives under basic conditions.

    Attachment of the Piperazinyl Group: The piperazinyl group is attached through a coupling reaction, such as a Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • 3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • 3-(4-((3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Uniqueness

The presence of the fluorophenylsulfonyl group in 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2S/c18-14-3-1-4-15(13-14)27(25,26)23-11-9-22(10-12-23)16-5-6-17(21-20-16)24-8-2-7-19-24/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUESNNUMKGKPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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